molecular formula C16H15NO7S2 B11517390 {(5E)-5-[4-(acetyloxy)-3,5-dimethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5E)-5-[4-(acetyloxy)-3,5-dimethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B11517390
M. Wt: 397.4 g/mol
InChI Key: MJVCIHUULNCOMB-WUXMJOGZSA-N
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Description

2-[(5E)-5-{[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, an acetic acid moiety, and various functional groups such as acetoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-{[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring and the introduction of the acetoxy and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-{[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or alcohols.

    Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or alcohols.

Scientific Research Applications

2-[(5E)-5-{[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-{[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(5E)-5-{[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID include other thiazolidine derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of both acetoxy and methoxy groups, along with the thiazolidine ring, provides a distinct chemical profile that can be exploited for various scientific and industrial purposes.

Properties

Molecular Formula

C16H15NO7S2

Molecular Weight

397.4 g/mol

IUPAC Name

2-[(5E)-5-[(4-acetyloxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H15NO7S2/c1-8(18)24-14-10(22-2)4-9(5-11(14)23-3)6-12-15(21)17(7-13(19)20)16(25)26-12/h4-6H,7H2,1-3H3,(H,19,20)/b12-6+

InChI Key

MJVCIHUULNCOMB-WUXMJOGZSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC

Origin of Product

United States

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